Phenprocoumon Glucuronide
Description
Significance of Glucuronidation as a Phase II Metabolic Pathway in Biological Systems
The metabolism of foreign compounds is broadly categorized into Phase I and Phase II reactions. openaccessjournals.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a xenobiotic molecule. openaccessjournals.com While these reactions can sometimes lead to detoxification, they can also produce more reactive intermediates. Phase II metabolism, or conjugation, follows by attaching small, polar endogenous molecules to these functionalized compounds. uomus.edu.iq
Glucuronidation is a major Phase II pathway for several key reasons:
Abundant Precursor: The conjugating agent, D-glucuronic acid, is readily derived from D-glucose, ensuring a consistent supply. uomus.edu.iq
Versatility: A wide variety of functional groups, including hydroxyl, carboxyl, amino, and thiol groups, can undergo glucuronidation. uomus.edu.iq
Increased Polarity: The addition of the glucuronyl moiety, with its ionized carboxylate and polar hydroxyl groups, significantly enhances the water solubility of the xenobiotic. uomus.edu.iq This increased hydrophilicity facilitates the elimination of the compound from the body, primarily through urine or bile. psu.educriver.com
This process is fundamental to the detoxification of a wide range of substances, including drugs, environmental pollutants, and dietary components. psu.edu
Role of Glucuronidation in the Disposition of Endogenous and Exogenous Compounds
Glucuronidation is integral to the disposition of both substances produced by the body (endogenous) and those that originate from outside the body (exogenous).
Endogenous Compounds: The body utilizes glucuronidation to manage and eliminate various endogenous molecules. Key examples include:
Bilirubin (B190676): A breakdown product of heme, bilirubin is glucuronidated in the liver to form water-soluble bilirubin glucuronides, which are then excreted in bile. uef.finih.gov Impaired glucuronidation of bilirubin can lead to conditions like Gilbert's syndrome. nih.gov
Steroid Hormones: Androgens, estrogens, and other steroid hormones are conjugated with glucuronic acid, which aids in their transport and subsequent elimination. psu.eduwikipedia.org
Bile Acids: These are also subject to glucuronidation, contributing to their regulation. psu.edu
Exogenous Compounds: A vast number of foreign substances are metabolized via glucuronidation. This is a primary route of elimination for many pharmaceuticals. One such compound is phenprocoumon (B610086), an oral anticoagulant. After undergoing Phase I metabolism where it is hydroxylated by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4), phenprocoumon is then conjugated with glucuronic acid to a certain degree. wikipedia.orgscispace.comresearchgate.net These glucuronide metabolites, along with the parent drug, are then predominantly excreted via the kidneys. wikipedia.org The process of glucuronidation is therefore a key step in the clearance of phenprocoumon from the body. scispace.comresearchgate.net
Table 1: Examples of Compounds Undergoing Glucuronidation
| Compound Type | Examples |
|---|---|
| Endogenous | Bilirubin, Androgens, Estrogens, Bile Acids psu.eduwikipedia.org |
| Exogenous (Drugs) | Phenprocoumon, Morphine, Paracetamol wikipedia.orgeur.nl |
| Exogenous (Other) | Environmental Pollutants, Dietary Components psu.edu |
Overview of Research Approaches for Investigating Glucuronide Metabolites
The study of glucuronide metabolites is essential for understanding the pharmacokinetics and disposition of drugs and other xenobiotics. Several analytical techniques are employed to identify, characterize, and quantify these conjugates.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the analysis of glucuronide metabolites. scispace.comnih.gov The high selectivity and sensitivity of triple quadrupole LC-MS/MS instruments allow for the direct measurement of glucuronides in biological matrices like plasma and urine, often without the need for prior chemical or enzymatic cleavage of the glucuronic acid moiety. scispace.comresearchgate.net Advanced techniques like electron activated dissociation (EAD) can provide site-specific identification of where the glucuronide is attached to the parent molecule. sciex.comsciex.com
Enzymatic Hydrolysis: In some research applications, enzymes like β-glucuronidase are used to cleave the glucuronide conjugate, releasing the parent aglycone. scispace.com Comparing the sample before and after hydrolysis can help in the quantification of the glucuronidated portion of a compound.
In Vitro Metabolism Studies: To investigate the formation of glucuronide metabolites, researchers often use in vitro systems. These can include:
Human Liver Microsomes: These preparations contain a high concentration of UGT enzymes and are incubated with the test compound and the cofactor UDP-glucuronic acid (UDPGA) to generate glucuronide metabolites. researchgate.netscispace.com
Recombinant Human UGTs: Using specific, individually expressed UGT enzymes allows for the identification of which particular isoforms are responsible for the glucuronidation of a specific compound. scispace.com
Hepatocytes: Incubating the compound with whole liver cells (hepatocytes) provides a more complete picture of metabolism, as it includes both Phase I and Phase II enzymatic processes as well as transport mechanisms. sciex.com
Synthesis of Glucuronide Standards: The chemical or enzymatic synthesis of glucuronide reference standards is crucial for accurate quantification in analytical methods. scispace.comrsc.org Enzymatic synthesis often involves incubating the parent compound with UGTs and UDPGA. scispace.com
Structure
3D Structure
Properties
Molecular Formula |
C24H24O9 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-3-(1-phenylpropyl)chromen-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H24O9/c1-2-13(12-8-4-3-5-9-12)16-20(14-10-6-7-11-15(14)31-23(16)30)32-24-19(27)17(25)18(26)21(33-24)22(28)29/h3-11,13,17-19,21,24-27H,2H2,1H3,(H,28,29)/t13?,17-,18-,19+,21-,24+/m0/s1 |
InChI Key |
WORKCTGFERPNKW-HCWUATSGSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Ii. Formation and Biosynthesis of Phenprocoumon Glucuronide
Identification of Precursor Metabolites and Their Biotransformation
The direct precursors to Phenprocoumon (B610086) Glucuronide are hydroxylated derivatives of phenprocoumon. These metabolites are formed through phase I metabolism, a process that introduces or exposes functional groups, preparing the molecule for subsequent phase II conjugation reactions like glucuronidation. researchgate.net
The primary hydroxylated metabolites of phenprocoumon that serve as substrates for glucuronidation are the 4'-, 6-, and 7-hydroxy analogues. invivochem.cnnih.gov Following the administration of phenprocoumon, these hydroxylated derivatives are formed by the action of hepatic microsomal enzymes. invivochem.cnnih.govdrugbank.com While the parent drug accounts for approximately 40% of the recovered radioactivity in studies, the hydroxylated metabolites constitute the remaining 60%. invivochem.cnnih.gov These hydroxylated metabolites are then conjugated with glucuronic acid to form Phenprocoumon Glucuronide, a more water-soluble compound that can be readily excreted. researchgate.netwikipedia.org Research has also identified these hydroxylated derivatives in the plasma of patients undergoing phenprocoumon therapy, albeit at much lower concentrations than the parent drug. nih.gov
The formation of the hydroxylated precursors of Phenprocoumon Glucuronide exhibits a notable degree of stereoselectivity. invivochem.cnnih.gov Phenprocoumon is administered as a racemic mixture of (R)- and (S)-enantiomers. researchgate.net The hydroxylation process, catalyzed by cytochrome P450 enzymes, shows different efficiencies for these enantiomers. invivochem.cnnih.gov
Table 1: Stereoselectivity in the Formation of Hydroxylated Phenprocoumon Metabolites
| Metabolite | Percentage of Administered Dose | S/R Ratio |
|---|---|---|
| 4'-hydroxyphenprocoumon | 8.1% | 2.86 |
| 6-hydroxyphenprocoumon | 15.5% | 0.85 |
| 7-hydroxyphenprocoumon (B12668130) | 33.4% | 1.69 |
Data sourced from studies on pseudoracemic phenprocoumon. invivochem.cnnih.gov
Hydroxylated Metabolites of Phenprocoumon as Substrates for Glucuronidation
Enzymology of Phenprocoumon Glucuronidation
The conjugation of the hydroxylated phenprocoumon metabolites with glucuronic acid is catalyzed by a specific family of enzymes known as Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferases (UGTs). researchgate.netnih.gov
UGTs are a superfamily of phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. nih.govnih.gov They catalyze the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl group. nih.govnih.gov In the case of phenprocoumon, the hydroxylated metabolites serve as the acceptor substrates. researchgate.net This process of glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine and bile. wikipedia.orgcriver.com The UGT enzymes are predominantly located in the endoplasmic reticulum of liver cells, the primary site of drug metabolism. nih.govdovepress.com
While the direct glucuronidation of phenprocoumon itself is a minor pathway, the conjugation of its hydroxylated metabolites is significant. wikipedia.org Several isoforms of the UGT enzyme family are expressed in the liver, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17. frontiersin.org Research on other coumarin (B35378) derivatives, such as warfarin (B611796), has shown that multiple UGT isoforms, including those from the UGT1A family and potentially UGT2B7, are involved in the glucuronidation of its hydroxy-metabolites. nih.gov Given the structural similarity, it is plausible that a similar set of UGT isoforms is responsible for the glucuronidation of hydroxylated phenprocoumon. For instance, UGT1A9 is known to metabolize a wide variety of substrates. frontiersin.org Furthermore, studies on other drugs have identified specific UGT isoforms, such as UGT1A3 and UGT2B7, as key players in glucuronidation processes. drugbank.com However, specific studies definitively identifying and characterizing the UGT isoforms directly responsible for phenprocoumon's hydroxylated metabolite glucuronidation are not extensively detailed in the provided search results.
The various UGT isoforms exhibit distinct but often overlapping substrate selectivities. nih.govpsu.edu The efficiency of a particular UGT isoform in catalyzing a glucuronidation reaction is described by its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
While specific kinetic data for the glucuronidation of each hydroxylated phenprocoumon metabolite by individual UGT isoforms is not available in the provided results, studies on similar compounds provide insights. For example, the glucuronidation of hydroxywarfarin, a structurally related coumarin, demonstrates regio- and enantioselectivity by UGTs, with glucuronidation at the C7 hydroxyl group being more efficient than at the C4 position. nih.gov The kinetics of these reactions can follow either Michaelis-Menten or substrate inhibition patterns. nih.gov The involvement of multiple UGTs in the metabolism of these substrates suggests a redundancy in the glucuronidation pathways. nih.gov The catalytic activity of UGTs can also be influenced by the specific substrate and the isoform involved, with some reactions exhibiting autoactivation kinetics. nih.gov
Characterization of Specific UGT Isoforms Involved
Biochemical Pathways Leading to Glucuronide Formation
Phase I Metabolism: Hydroxylation
The prerequisite for glucuronidation of phenprocoumon is the introduction of a hydroxyl group (-OH) onto the molecule. This is achieved through Phase I metabolic reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govdrugbank.com Research has identified CYP2C9 as the principal enzyme responsible for the hydroxylation of phenprocoumon. researchgate.netdrugbank.comscielo.org.mxresearchgate.net The enzyme CYP3A4 also contributes to its metabolism, although to a lesser extent. wikipedia.orgresearchgate.netresearchgate.net
This enzymatic hydroxylation is not random; it occurs at specific positions on the phenprocoumon molecule, leading to the formation of several key metabolites. The major hydroxylated derivatives are 7-hydroxyphenprocoumon, 6-hydroxyphenprocoumon, and 4'-hydroxyphenprocoumon. nih.govpharmgkb.org These hydroxylated metabolites are pharmacologically inactive and serve as the direct substrates for the subsequent glucuronidation reaction. drugbank.comresearchgate.net
Interactive Data Table: Key Enzymes in Phenprocoumon Hydroxylation
| Enzyme Family | Primary Enzyme | Secondary Enzyme(s) | Metabolic Action | Resulting Metabolites |
|---|---|---|---|---|
| Cytochrome P450 | CYP2C9 scielo.org.mxresearchgate.net | CYP3A4 researchgate.netresearchgate.net, CYP2C8 (for S-4'-hydroxylation) researchgate.net | Hydroxylation (Phase I) | 4'-hydroxyphenprocoumon, 6-hydroxyphenprocoumon, 7-hydroxyphenprocoumon nih.govpharmgkb.org |
Phase II Metabolism: Glucuronidation
Following hydroxylation, the phenprocoumon metabolites undergo Phase II metabolism, specifically glucuronidation. researchgate.net This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov The process involves the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the hydroxyl group of the phenprocoumon metabolites. nih.gov
This conjugation step significantly increases the polarity and water solubility of the metabolites, forming the final product, Phenprocoumon Glucuronide (and its isomers, corresponding to the position of the initial hydroxylation). nih.gov This enhanced hydrophilicity is critical for the elimination of the drug from the body, as the glucuronidated conjugates are readily excreted, predominantly in the urine. wikipedia.orginvivochem.cn Studies have confirmed that drug-related materials found in urine are extensively conjugated. invivochem.cn While the specific UGT isoforms that catalyze the glucuronidation of phenprocoumon's hydroxylated metabolites are not as extensively detailed as the CYP enzymes, the glucuronidation pathway itself is a well-established and significant route for its clearance. nih.govnih.gov For the structurally similar anticoagulant warfarin, multiple UGTs are involved in the glucuronidation of its hydroxylated metabolites, suggesting a potential redundancy in this pathway for phenprocoumon as well. researchgate.net
Interactive Data Table: Overview of Phenprocoumon Glucuronide Formation
| Metabolic Phase | Parent Compound/Substrate | Key Enzymes | Cofactor | Process | Final Product |
|---|---|---|---|---|---|
| Phase I | Phenprocoumon | CYP2C9, CYP3A4 wikipedia.orgscielo.org.mx | NADPH | Hydroxylation | Hydroxylated Phenprocoumon Metabolites nih.gov |
| Phase II | Hydroxylated Phenprocoumon | UDP-glucuronosyltransferases (UGTs) nih.gov | UDP-glucuronic acid (UDPGA) nih.gov | Glucuronidation researchgate.net | Phenprocoumon Glucuronide |
Iii. Dispositional Mechanisms of Phenprocoumon Glucuronide
Biliary Excretion and Enterohepatic Circulation Pathways of Glucuronides
Following its formation, primarily in the liver, phenprocoumon (B610086) glucuronide is actively transported into the bile. This process, known as biliary excretion, is a significant elimination pathway for many glucuronidated metabolites. nih.gov Direct evidence from bile samples of patients on chronic phenprocoumon therapy confirms the presence of unchanged phenprocoumon and its metabolites, including the glucuronide form, which are mainly in a conjugated state. nih.gov This indicates a clear pathway for the biliary elimination of these compounds in humans. nih.gov
Once excreted into the intestinal lumen via the bile, phenprocoumon glucuronide can participate in enterohepatic circulation. wikipedia.org This recycling process involves the hydrolysis of the glucuronide conjugate back to the parent compound, phenprocoumon, by enzymes present in the gut. The reabsorbed parent drug can then re-enter systemic circulation, which can prolong its therapeutic effect. nih.govnih.gov Studies have demonstrated that the interruption of this cycle, for instance by the administration of cholestyramine which binds phenprocoumon, leads to an increased rate of elimination and a reduction in the total anticoagulant effect, highlighting the significance of this pathway. nih.gov This extensive enterohepatic recycling is a key factor in the disposition of phenprocoumon and its glucuronide metabolite. nih.gov
Bile acids themselves are classic examples of substances that undergo extensive enterohepatic circulation, serving as a model for understanding the journey of drugs like phenprocoumon. uzh.ch This circulation involves secretion by hepatocytes into bile, passage into the duodenum, reabsorption along the intestine, and return to the liver via portal circulation. uzh.ch
Role of Transporter Proteins in Glucuronide Disposition
The movement of hydrophilic molecules like phenprocoumon glucuronide across cellular membranes is not a passive process. It is highly dependent on a variety of specialized transporter proteins. nih.govfrontiersin.orgnih.gov These proteins are strategically located in key organs of disposition, such as the liver, intestine, and kidneys, where they facilitate the uptake and efflux of drug conjugates. nih.govfrontiersin.orgnih.gov
The initial step in the hepatic disposition of circulating compounds is their uptake from the blood into hepatocytes. This is mediated by influx transporters located on the basolateral (sinusoidal) membrane of these liver cells. uzh.chnih.gov The Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs) are major families of uptake transporters involved in this process. nih.govwjgnet.com
Specifically, OATP1B1, OATP1B3, and OATP2B1 are key hepatic uptake transporters expressed on the sinusoidal membrane of hepatocytes. nih.govmdpi.com These transporters facilitate the uptake of a wide range of compounds, including drug glucuronides. uzh.chwjgnet.com For example, the glucuronide of mycophenolate is a known substrate for OATP1B1. uzh.ch While direct studies on phenprocoumon glucuronide are limited, the established role of OATPs in transporting other glucuronide conjugates suggests their likely involvement in the hepatic uptake of phenprocoumon glucuronide from the bloodstream for subsequent biliary excretion. nih.govwjgnet.com OATs, such as OAT2 and OAT7, are also present in the liver and contribute to the uptake of anionic compounds. uzh.ch
Table 1: Key Hepatic Uptake Transporters and Their Roles
| Transporter Family | Specific Transporter | Location in Hepatocyte | Primary Function | Known Substrate Example (Glucuronide) |
|---|---|---|---|---|
| OATPs | OATP1B1, OATP1B3, OATP2B1 | Basolateral (Sinusoidal) Membrane | Uptake of compounds from blood into the liver | Mycophenolate glucuronide uzh.ch |
| OATs | OAT2, OAT7 | Basolateral (Sinusoidal) Membrane | Uptake of anionic compounds | General anionic drugs |
Once inside hepatocytes or enterocytes, glucuronide conjugates are actively transported out of the cell by efflux transporters. These transporters are part of the ATP-Binding Cassette (ABC) transporter superfamily and include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net Their polarized expression on either the apical or basolateral membrane determines the direction of transport—into bile/intestinal lumen or back into the blood. nih.gov
In the liver, MRP2 is a key transporter located on the canalicular (apical) membrane of hepatocytes and is responsible for the biliary excretion of many glucuronide conjugates. uzh.chnih.gov For instance, MRP2 is likely the human transporter responsible for the biliary excretion of mycophenolate glucuronide. uzh.ch BCRP is also present on the apical membrane and contributes to biliary efflux. nih.gov On the basolateral membrane, MRP3 and MRP4 mediate the efflux of conjugates from the hepatocyte back into the sinusoidal blood. nih.gov
Table 2: Major Hepatic and Intestinal Efflux Transporters for Glucuronides
| Transporter | Location (Liver) | Location (Intestine) | Direction of Transport |
|---|---|---|---|
| MRP2 | Apical (Canalicular) | Apical | Into bile / Intestinal lumen uzh.chnih.govsigmaaldrich.com |
| BCRP | Apical (Canalicular) | Apical | Into bile / Intestinal lumen nih.govsigmaaldrich.com |
| MRP3 | Basolateral | Basolateral | Into blood nih.gov |
| MRP4 | Basolateral | Basolateral | Into blood nih.gov |
Besides biliary excretion, the kidneys provide another major route for the elimination of phenprocoumon and its metabolites, including glucuronides. wikipedia.org Renal excretion is a complex process involving glomerular filtration and active tubular secretion, the latter being heavily reliant on transporter proteins located in the renal tubular cells. tandfonline.comnih.govdovepress.com
Uptake of anionic drugs and their conjugates from the blood into the renal proximal tubule cells is mediated by transporters on the basolateral membrane, such as OAT1 and OAT3. tandfonline.comdovepress.com Subsequently, efflux from the tubule cell into the urine is carried out by apical transporters. tandfonline.comdovepress.com Transporters like MRP2 and MRP4 are expressed on the apical membrane of renal proximal tubule cells and are involved in the secretion of glucuronide conjugates into the urine. dovepress.com While direct evidence for phenprocoumon glucuronide is not specified, the significant renal excretion of phenprocoumon metabolites suggests a crucial role for these renal transport systems. wikipedia.org For example, cabotegravir-G is efficiently eliminated via the kidneys, a process mediated by OAT3 for uptake and MRP2 and MRP4 for efflux into the urine. frontiersin.org
Hepatic and Intestinal Efflux Transporters (e.g., MRPs, BCRP)
Enzymatic Interconversion and Hydrolysis in Disposition
The disposition of phenprocoumon glucuronide is not solely a matter of transport; enzymatic activity, particularly in the gut, plays a pivotal role.
The enterohepatic circulation of phenprocoumon glucuronide is critically dependent on the enzymatic activity of the gut microbiota. nih.gov Bacteria residing in the intestine, particularly the colon, produce β-glucuronidase enzymes. nih.govnih.gov These enzymes are capable of hydrolyzing the glucuronide conjugate, cleaving off the glucuronic acid moiety and releasing the parent aglycone, phenprocoumon. nih.gov
Iv. Advanced Analytical Methodologies for Phenprocoumon Glucuronide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating Phenprocoumon (B610086) Glucuronide from biological samples. The choice of technique depends on the analytical goals, such as quantification, structural identification, or chiral resolution.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenprocoumon and its metabolites. nih.gov For Phenprocoumon Glucuronide, which is highly polar, reversed-phase HPLC is the most common approach. This method uses a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net
Direct analysis of the intact glucuronide conjugate is possible, especially when coupled with mass spectrometry. sci-hub.setandfonline.com However, a common alternative strategy involves enzymatic hydrolysis. In this approach, the sample is treated with β-glucuronidase to cleave the glucuronic acid moiety, converting Phenprocoumon Glucuronide back to its parent aglycone (hydroxylated phenprocoumon). sigmaaldrich.com This aglycone is less polar and can be more easily retained and separated on standard reversed-phase columns. HPLC methods have been developed for the simultaneous quantification of phenprocoumon and its hydroxylated metabolites in plasma and urine. researchgate.net
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Phenprocoumon, Warfarin (B611796), Acenocoumarol | Symmetry C8 | Gradient of Acetonitrile and Phosphate Buffer (pH 3.8) | UV (200-400 nm) | researchgate.net |
| Phenprocoumon and Monohydroxylated Metabolites | Luna C18 | Step gradient elution | MS | researchgate.net |
| (R)- and (S)-Phenprocoumon | Chira-Grom-2 (Chiral) | Isocratic: Water/Acetonitrile/Formic Acid | MS/MS | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. grafiati.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. americanpharmaceuticalreview.com
UHPLC is particularly well-suited for the analysis of complex biological samples where metabolites, including glucuronide conjugates, are present at low concentrations. sigmaaldrich.com The enhanced peak capacity and resolution of UHPLC systems are advantageous for separating highly polar glucuronides from endogenous matrix components, which can otherwise interfere with quantification. sigmaaldrich.comd-nb.info While specific validated methods for Phenprocoumon Glucuronide using UHPLC are not widely published, the technique is routinely applied to the analysis of other drug glucuronides and phenprocoumon itself. grafiati.comd-nb.info Its application would involve similar principles to HPLC, likely using a sub-2 µm C18 column with a fast gradient elution of water and acetonitrile or methanol.
Gas Chromatography (GC) is a powerful separation technique but is generally not suitable for the direct analysis of intact Phenprocoumon Glucuronide. The glucuronide conjugate is a large, polar, and non-volatile molecule, making it incompatible with GC analysis, which requires analytes to be thermally stable and volatile.
Therefore, the analysis of Phenprocoumon Glucuronide using GC necessitates a two-step sample preparation process:
Hydrolysis: The glucuronic acid group is cleaved from the molecule, typically through enzymatic hydrolysis with β-glucuronidase or through acid hydrolysis. ata-journal.org This step yields the corresponding hydroxylated phenprocoumon aglycone.
Derivatization: The resulting aglycone, along with any other hydroxyl groups, is chemically modified to increase its volatility and thermal stability. dokumen.pub This is often achieved through reactions like acetylation or methylation.
The derivatized, volatile analyte can then be separated by GC and detected, most commonly by mass spectrometry (GC-MS). thieme-connect.com This approach allows for the indirect quantification of the original glucuronide conjugate.
Phenprocoumon is administered as a racemic mixture of (R)- and (S)-enantiomers, which are known to be metabolized stereoselectively. researchgate.net This makes the chiral separation of its metabolites, including Phenprocoumon Glucuronide, critical for a complete understanding of its disposition. Chiral HPLC is the predominant technique for this purpose.
Enantiomeric separation can be achieved by using a chiral stationary phase (CSP). nih.govtext2fa.ir These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. For phenprocoumon and its metabolites, CSPs such as Nucleosil-Chiral 2 and Chira-Grom have been successfully employed. nih.govresearchgate.net
Another advanced approach is two-dimensional liquid chromatography (LC-LC). researchgate.nettext2fa.ir In this setup, an initial separation of metabolites is performed on a standard achiral column (e.g., C18). uni-tuebingen.de Specific metabolite peaks are then automatically transferred to a second dimension, which consists of a chiral column for enantiomeric separation. researchgate.netuni-tuebingen.de This technique, often coupled with tandem mass spectrometry (LC-LC-MS/MS), provides excellent specificity and is powerful for studying chiral discrimination effects in drug metabolism. researchgate.net
Gas Chromatography (GC)
Spectrometric Detection Methods
Following chromatographic separation, a detector is required for quantification and/or identification. For Phenprocoumon Glucuronide, the most relevant detectors are based on ultraviolet absorbance and mass spectrometry.
Ultraviolet (UV) detection is a common and robust method used in HPLC systems. researchgate.net It operates on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-visible range. chromatographyonline.com The amount of light absorbed is proportional to the analyte's concentration, as described by the Beer-Lambert law.
The 4-hydroxycoumarin (B602359) core structure present in phenprocoumon and its metabolites serves as an effective chromophore. researchgate.net Because the glucuronic acid moiety does not significantly alter the core chromophore, Phenprocoumon Glucuronide is expected to have a UV absorbance spectrum similar to its parent aglycone. Detection is often carried out at or near the absorbance maximum to ensure the highest sensitivity. For phenprocoumon and its derivatives, detection wavelengths typically fall within the 280 nm to 310 nm range. researchgate.net While UV detection is reliable and cost-effective, it is less specific than mass spectrometry and may be subject to interference from other co-eluting compounds in a complex matrix.
| Analyte(s) | Detection Wavelength(s) | Chromatography | Reference |
|---|---|---|---|
| Phenprocoumon, Acenocoumarol, Warfarin | 200-400 nm (Diode Array Detector) | HPLC | researchgate.net |
| Phenprocoumon Metabolites | 310 nm | 2D-HPLC | researchgate.net |
| Phenprocoumon and Warfarin Enantiomers | On-line UV spectra comparison | Chiral HPLC | nih.gov |
Fluorescence Detection
Direct fluorescence detection of Phenprocoumon Glucuronide is generally not feasible. While the hydroxylated metabolites of coumarin (B35378) derivatives can be fluorescent, the conjugation with a glucuronic acid moiety typically results in compounds with little to no native fluorescence. mdpi.com The analytical strategy, therefore, involves an indirect approach.
The primary method utilizes the enzymatic hydrolysis of the glucuronide conjugate. mdpi.com In this process, the enzyme β-glucuronidase is used to cleave the glucuronic acid from the parent molecule, liberating the corresponding hydroxylated phenprocoumon aglycone. windows.netthermofisher.com This resulting metabolite often possesses strong fluorescent properties that can be measured. For instance, methods developed for the related coumarin, warfarin, use an excitation wavelength of approximately 320 nm and measure emission at around 415 nm after separation by high-performance liquid chromatography (HPLC). researchgate.net
This multi-step process can be summarized as:
Enzymatic Hydrolysis: The non-fluorescent Phenprocoumon Glucuronide is treated with β-glucuronidase. windows.net
Liberation of Aglycone: The reaction yields the fluorescent hydroxylated phenprocoumon.
Chromatographic Separation: The resulting mixture is separated using HPLC.
Fluorometric Detection: The separated fluorescent metabolite is quantified using a fluorescence detector. researchgate.net
This technique is valued for its sensitivity in determining the concentration of the original glucuronidated metabolite. mdpi.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of phenprocoumon and its metabolites, including Phenprocoumon Glucuronide. researchgate.netresearchgate.net MS provides high specificity and sensitivity, allowing for the accurate identification and quantification of analytes in complex biological samples like plasma and urine. researchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) offers a higher degree of selectivity and is crucial for distinguishing metabolites from endogenous matrix components. sci-hub.senih.gov This "tandem-in-space" (e.g., triple quadrupole) or "tandem-in-time" (e.g., ion trap) technique involves the selection of a specific precursor ion (the molecular ion of Phenprocoumon Glucuronide), its fragmentation through collision-induced dissociation (CID), and the subsequent detection of specific product ions. sci-hub.se This process, often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, significantly enhances the signal-to-noise ratio, enabling very low limits of detection. researchgate.netnih.gov For glucuronide analysis, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often monitored. nih.gov
Electrospray ionization is the most common ionization technique for analyzing polar and thermally labile compounds like Phenprocoumon Glucuronide via LC-MS. researchgate.netnih.gov ESI generates gas-phase ions directly from a liquid solution with minimal fragmentation, making it ideal for preserving the intact glucuronide molecule for MS analysis.
For glucuronides, ESI is frequently operated in the negative ionization mode. dshs-koeln.decore.ac.uk The acidic nature of the glucuronic acid moiety facilitates the formation of an abundant deprotonated molecule, [M-H]⁻. dshs-koeln.de This precursor ion can then be fragmented in MS/MS analysis to yield characteristic product ions for quantification. For example, in the analysis of other glucuronides, the fragmentation of the [M-H]⁻ precursor ion at m/z 221 has been shown to produce qualifier ions at m/z 85 and 113 and a quantifier ion at m/z 75. core.ac.uk LC-ESI-MS/MS methods have been successfully developed for the simultaneous determination of phenprocoumon and its various metabolites in human plasma. researchgate.netnih.gov
Gas chromatography-mass spectrometry is a powerful analytical tool, but its application to the direct analysis of Phenprocoumon Glucuronide is limited due to the compound's low volatility and thermal instability. mdpi.comthermofisher.com Therefore, a multi-step sample preparation procedure is required prior to GC-MS analysis. thermofisher.com
The typical workflow involves two key steps:
Enzymatic Hydrolysis: As with fluorescence detection, the urine or plasma sample is first treated with β-glucuronidase to cleave the glucuronic acid group and release the free hydroxy-phenprocoumon metabolite. thermofisher.comthermofisher.com
Derivatization: The resulting hydroxylated metabolite must then be chemically modified to increase its volatility and thermal stability for gas chromatography. This process often involves reactions like silylation or acylation.
Once derivatized, the analyte can be separated by GC and detected by MS. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for confident identification. thermofisher.com While effective, the requirement for hydrolysis and derivatization makes the GC-MS workflow more laborious compared to direct analysis by LC-MS. mdpi.com
Electrospray Ionization (ESI-MS)
Sample Preparation and Derivatization Techniques
Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte before instrumental analysis.
Solid-phase extraction is a widely used technique for the cleanup and concentration of phenprocoumon and its metabolites from plasma and urine. researchgate.netnih.gov It has largely supplanted older liquid-liquid extraction methods due to its simplicity, efficiency, and reduced solvent consumption. researchgate.net The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
The selection of the sorbent is based on the chemical properties of the analyte. For phenprocoumon and its metabolites, reversed-phase (e.g., C18) or polymeric (e.g., Oasis MCX) sorbents are commonly employed. researchgate.netnih.gov The general procedure includes conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analytes with a small volume of an appropriate organic solvent. thermofisher.comphenomenex.com SPE methods have demonstrated high and reproducible recoveries, often exceeding 80-90%. researchgate.netnih.gov
| Analyte(s) | Matrix | SPE Sorbent | Average Recovery | Reference |
|---|---|---|---|---|
| Phenprocoumon, Warfarin, and monohydroxylated metabolites | Plasma | Reversed-phase Luna C18 | 84% (± 3.7%) | researchgate.net |
| Phenprocoumon, Warfarin, and monohydroxylated metabolites | Urine | Reversed-phase Luna C18 | 74% (± 13.2%) | researchgate.net |
| Phenprocoumon, Acenocoumarol, Warfarin | Plasma | Oasis MCX | >89% | nih.gov |
Liquid-liquid extraction is a traditional yet effective method for isolating analytes from a sample matrix based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com In the context of phenprocoumon analysis, LLE is used to separate the drug and its metabolites from polar, water-soluble interferences in biological fluids. researchgate.net
Enzymatic Hydrolysis for Total Metabolite Determination
Enzymatic hydrolysis is a fundamental technique for quantifying the total concentration of phenprocoumon in biological samples. nih.gov This process employs β-glucuronidase enzymes to hydrolyze the glucuronide conjugate, releasing the parent phenprocoumon. researchgate.net This conversion is essential because it allows analytical methods developed for the parent drug to measure the sum of both its free and conjugated forms, providing a comprehensive picture of the drug's presence. scispace.com The efficiency of this deconjugation step is critical for the accurate assessment of phenprocoumon levels. nih.gov
The source of the β-glucuronidase enzyme significantly influences the effectiveness of the hydrolysis of phenprocoumon glucuronide. kurabiotech.com Enzymes derived from different organisms, such as Helix pomatia (Roman snail), Escherichia coli (E. coli), and various marine mollusks like Patella vulgata (limpet) and abalone, exhibit distinct optimal conditions and efficiencies. faa.govsigmaaldrich.com For instance, β-glucuronidase from E. coli has been successfully used for the hydrolysis of drug glucuronides in analytical settings. nih.govnih.gov In contrast, enzymes from Helix pomatia are also widely used and are known to possess both β-glucuronidase and sulfatase activities, which can be advantageous but may also require careful optimization to prevent unwanted side reactions. nih.govcdc.gov
The choice of enzyme is often dictated by the specific requirements of the assay, including the sample matrix (e.g., urine, plasma) and the chemical nature of the glucuronide bond. kurabiotech.comfaa.gov Comparative studies have shown significant differences in hydrolytic activity among enzymes from various sources, underscoring the need for careful evaluation and selection to ensure complete and reliable cleavage of the phenprocoumon glucuronide conjugate. sigmaaldrich.comnih.govscirp.org
Table 1: Comparison of Common Beta-Glucuronidase Enzyme Sources for Drug Metabolite Hydrolysis
This table provides a general comparison based on findings from various drug hydrolysis studies. Specific performance for Phenprocoumon Glucuronide may vary.
| Enzyme Source | Typical Optimal pH | Key Characteristics |
| Escherichia coli | 6.5 - 7.0 | High specificity for glucuronides; often used in recombinant forms for high purity. faa.govnih.gov |
| Helix pomatia | 4.5 - 5.0 | Contains both β-glucuronidase and sulfatase activity; widely used but may have batch-to-batch variability. nih.govcdc.gov |
| Patella vulgata | 4.5 - 5.0 | Known for high efficiency in hydrolyzing certain drug conjugates. sigmaaldrich.comsigmaaldrich.com |
| Abalone (Haliotis rufescens) | 4.8 - 5.2 | High thermal stability and efficiency for various glucuronides. faa.govimcstips.com |
Achieving complete and efficient hydrolysis of phenprocoumon glucuronide necessitates the meticulous optimization of several reaction conditions. sigmaaldrich.com The primary parameters that require adjustment are pH, temperature, enzyme concentration, and incubation time. kurabiotech.commyfoodresearch.com
The optimal pH is highly dependent on the enzyme source. sigmaaldrich.com For example, β-glucuronidase from E. coli typically functions best in a neutral pH range (around 6.8), whereas the enzyme from Helix pomatia requires a more acidic environment (pH 5.0) for maximal activity. faa.govnih.gov The incubation temperature is commonly set to 37°C or higher, with some modern, thermally stable recombinant enzymes allowing for temperatures up to 65°C to accelerate the reaction. sigmaaldrich.comimcstips.commdpi.com
The concentration of the enzyme and the duration of the incubation are interrelated and must be optimized to drive the hydrolysis to completion without being excessive. nih.govmyfoodresearch.com Incubation times can vary from as short as 30 minutes to over 16 hours, depending on the enzyme's activity, its concentration, the sample's complexity, and the incubation temperature. nih.govnih.gov For example, one study found that for certain conjugates, hydrolysis was complete within 2 hours at 37°C, but could be reduced to 100 minutes by increasing the temperature to 45°C. nih.gov
Table 2: Key Parameters for Optimization of Enzymatic Hydrolysis
This table outlines the critical factors and their typical ranges that are optimized in the development of hydrolysis protocols.
| Parameter | Typical Range | Rationale |
| pH | 4.5 - 7.0 | Enzyme activity is highly pH-dependent; the optimal pH varies significantly between enzyme sources. sigmaaldrich.com |
| Temperature | 37°C - 65°C | Higher temperatures generally increase reaction rates, but must not exceed the enzyme's thermal stability limit to avoid denaturation. myfoodresearch.com |
| Incubation Time | 0.5 - 24 hours | Must be sufficient to ensure complete cleavage of the glucuronide conjugate. nih.gov |
| Enzyme Concentration | Varies (Units/mL) | A sufficient concentration is needed to catalyze the reaction efficiently within the desired timeframe. sigmaaldrich.com |
Evaluation of Beta-Glucuronidase Enzymes from Various Sources
Method Validation and Research Applications
The validation of analytical methods is a mandatory step to ensure that the quantification of phenprocoumon glucuronide is accurate, precise, and reproducible. researchgate.netmdpi.com Validation procedures are conducted following international guidelines and assess a range of parameters, including specificity, linearity, accuracy, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). mdpi.commedscape.commdpi.com For instance, a developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for phenprocoumon and its metabolites in plasma and urine demonstrated linearity with correlation coefficients (r) greater than 0.99, and both intra- and inter-day variations were below 11%. researchgate.net Such validation confirms that the method is reliable for its intended purpose. clearsynth.com
Validated analytical methods are indispensable tools in pharmacokinetic and pharmacogenetic research involving phenprocoumon. researchgate.netmdpi.com These methods enable researchers to accurately measure concentrations of the parent drug and its metabolites, including phenprocoumon glucuronide, in biological samples. researchgate.net This information is crucial for studies investigating the influence of genetic factors, such as polymorphisms in the CYP2C9 enzyme, on the metabolism and clearance of the drug. plos.org By correlating patient genotypes with metabolic phenotypes, these research applications provide deeper insights into the interindividual variability in drug response, which is essential for advancing personalized medicine. researchgate.netplos.org
V. Enzymology and Kinetics of Phenprocoumon Glucuronide Metabolism
UGT Isoform Specificity and Reaction Kinetics
The conjugation of hydroxylated phenprocoumon (B610086) metabolites with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org While phenprocoumon itself is metabolized by CYP enzymes, its hydroxylated metabolites are substrates for various UGT isoforms. researchgate.netdrugbank.com
Studies on the related coumarin (B35378) anticoagulant, warfarin (B611796), have provided insights that may be relevant to phenprocoumon. For instance, the glucuronidation of warfarin's hydroxylated metabolites is catalyzed by several UGT1A isoforms, including UGT1A1, UGT1A3, and the extrahepatic UGT1A10. nih.gov Specifically, 6- and 7-hydroxywarfarin (B562546) are glucuronidated by UGT1A1, UGT1A3, and UGT1A10, while 8-hydroxywarfarin (B562547) is a good substrate for several UGTs. nih.gov Given the structural similarity, it is plausible that similar UGT isoforms are involved in the glucuronidation of hydroxylated phenprocoumon metabolites.
Factors Influencing Glucuronidation Rates in Vitro
The rate of phenprocoumon glucuronidation in vitro is influenced by a multitude of factors, ranging from endogenous substances to the presence of inhibitors or inducers of UGT enzymes.
Endogenous Modulators of UGT Activity
The activity of UGT enzymes can be modulated by various endogenous compounds, which can act as either activators or inhibitors. nih.gov For instance, fatty acyl-CoAs have been identified as endogenous activators of UGTs, while adenine (B156593) and related compounds can act as allosteric inhibitors. nih.govresearchgate.net ATP has also been shown to serve as an endogenous inhibitor of UGTs. nih.gov These modulators can influence the conformation and catalytic efficiency of the enzymes, thereby affecting the rate of glucuronide conjugation. The physiological relevance of these endogenous modulators on phenprocoumon glucuronidation in vivo is an area that warrants further investigation.
Inhibition and Induction of UGTs
The co-administration of drugs can significantly impact the glucuronidation of phenprocoumon through inhibition or induction of UGT enzymes. nih.gov Inhibition of UGTs can lead to decreased clearance and potentially increased plasma concentrations of phenprocoumon metabolites, while induction can have the opposite effect. nih.gov
Regulatory agencies recommend in vitro evaluation of UGT inhibition to predict potential drug-drug interactions (DDIs). evotec.com For example, if a new drug is expected to be co-administered with a known UGT substrate, its potential to inhibit the relevant UGT isoforms should be assessed. A wide range of compounds, from other drugs to herbal constituents, can act as inhibitors of UGT enzymes. researchgate.netscience.gov For instance, tyrosine kinase inhibitors have been shown to inhibit certain UGT isoforms. ashpublications.org
Conversely, some substances can induce the expression of UGT enzymes, leading to increased metabolic capacity. nih.gov This induction is often mediated by nuclear receptors like the Pregnane X Receptor (PXR). Understanding the potential for both inhibition and induction of the specific UGTs involved in phenprocoumon metabolism is crucial for predicting and managing DDIs.
Latency Phenomena in UGT-Mediated Glucuronidation
A key characteristic of UGT enzymes is the phenomenon of latency, where the full enzymatic activity is only revealed after the disruption of the microsomal membrane in vitro. researchgate.netmdpi.com UGTs are located within the lumen of the endoplasmic reticulum (ER), and the ER membrane can act as a barrier to the access of the co-substrate UDP-glucuronic acid (UDPGA) to the enzyme's active site. nih.govresearchgate.net
To overcome this latency in experimental settings, pore-forming agents like alamethicin (B1591596) are often used to increase the permeability of the microsomal membrane. nih.govevotec.com The degree of latency can vary between different UGT isoforms and can be influenced by the experimental conditions. nih.gov The underestimation of UGT activity due to latency can lead to inaccurate predictions of in vivo drug clearance. mdpi.com Several hypotheses have been proposed to explain latency, including compartmentation, conformational changes of the enzyme, and inhibition by endogenous adenine nucleotides within the ER lumen. nih.govmdpi.com
Oligomerization and Protein-Protein Interactions of UGT Enzymes
Protein-protein interactions are a fundamental aspect of cellular function, and in the context of drug metabolism, they can lead to the formation of multi-enzyme complexes known as metabolons. researchgate.net These complexes can facilitate the channeling of metabolites between sequential enzymatic reactions. researchgate.net While the direct evidence for UGT-containing metabolons in phenprocoumon metabolism is yet to be established, the potential for such interactions adds another layer of complexity to the regulation of its glucuronidation. Understanding these protein-protein interactions is crucial for a complete picture of how UGT enzymes function within the cellular environment. nih.gov
Vi. Stereochemical Considerations in Phenprocoumon Glucuronide Research
Stereoselective Glucuronidation of Phenprocoumon (B610086) Metabolites
Drug metabolism typically occurs in two phases. Phase I reactions, primarily oxidation, are catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.gov For phenprocoumon, this phase is stereoselective, with hepatic microsomal enzymes metabolizing it into hydroxylated metabolites. drugbank.commedicaldialogues.in The main enzyme responsible for the metabolism of the more potent (S)-enantiomer is CYP2C9, while the (R)-enantiomer is metabolized by both CYP2C9 and CYP3A4. pharmgkb.orgki.se This initial hydroxylation step produces chiral metabolites such as 4'-, 6-, and 7-hydroxyphenprocoumon (B12668130). pharmgkb.orgnih.gov
Following Phase I, these hydroxylated metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. A primary Phase II reaction is glucuronidation, catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov This process involves the attachment of a glucuronic acid moiety to the metabolite, forming phenprocoumon glucuronide.
Like the initial hydroxylation, glucuronidation is a highly stereoselective process. nih.gov The UGT enzymes can exhibit different affinities and reaction rates for the various stereoisomers of the hydroxylated phenprocoumon metabolites. nih.gov This means that the (R)- and (S)-enantiomers of, for instance, 7-hydroxyphenprocoumon may be glucuronidated at different rates, leading to a specific stereochemical profile of the resulting phenprocoumon glucuronide conjugates in plasma and urine. This enzymatic stereoselectivity is a crucial determinant in the metabolic fate of the drug. nih.gov
Implications of Stereochemistry on Metabolic Pathways and Disposition
The stereochemistry of phenprocoumon has significant implications for its entire metabolic journey and disposition. Since phenprocoumon is administered as a racemic mixture (a 50:50 mix of its R- and S-enantiomers), the body is presented with two distinct molecules that are handled differently. pharmgkb.orgresearchgate.net
The clearance of (S)-phenprocoumon is generally higher than that of (R)-phenprocoumon, a difference driven largely by the activity of the CYP2C9 enzyme. pharmgkb.org The formation of (S)-7-hydroxyphenprocoumon is a major metabolic pathway and is significantly compromised in individuals with certain genetic polymorphisms of CYP2C9, which can reduce the enzyme's activity. nih.govki.se In contrast, the metabolism of (R)-phenprocoumon involves CYP3A4 to a greater extent, making it less dependent on CYP2C9 status. ki.seresearchgate.net
Table 1: Enzymes Involved in the Stereoselective Hydroxylation of Phenprocoumon
| Enantiomeric Metabolite | Involved Enzymes (Relative Percentage Involvement) |
| (S)-4'-hydroxyphenprocoumon | CYP2C9 (30%), CYP3A4 (30%), CYP2C8 (30%) |
| (S)-6-hydroxyphenprocoumon | CYP2C9 (60%), CYP3A4 (40%) |
| (S)-7-hydroxyphenprocoumon | CYP2C9 (65%), CYP3A4 (35%) |
| (R)-4'-hydroxyphenprocoumon | CYP3A4 (100%) |
| (R)-6-hydroxyphenprocoumon | CYP2C9 (50%), CYP3A4 (50%) |
| (R)-7-hydroxyphenprocoumon | CYP2C9 (50%), CYP3A4 (50%) |
| Data adapted from PharmGKB. pharmgkb.org |
Advanced Chiral Analytical Techniques for Phenprocoumon Glucuronide and Precursors
Investigating the complex stereochemical aspects of phenprocoumon metabolism requires sophisticated analytical methods capable of separating and quantifying individual enantiomers of the parent drug and its metabolites—the precursors to phenprocoumon glucuronide. researchgate.net Because enantiomers possess identical physicochemical properties, their separation relies on creating a chiral environment. text2fa.ir
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for this purpose. nih.govnih.gov Specific CSPs, such as Nucleosil-Chiral 2 and Chira-Grom-2, have been successfully employed to resolve the enantiomers of phenprocoumon and its hydroxylated metabolites from plasma and urine samples. text2fa.irnih.govnih.gov
To handle complex biological samples, more advanced, multidimensional techniques have been developed. A notable example is the two-dimensional online achiral-chiral liquid chromatography-tandem mass spectrometry (LC/LC-MS/MS) method. researchgate.netuni-tuebingen.de In this setup, the metabolites are first separated non-chirally on a standard column (like a C18 reversed-phase column). researchgate.net Individual metabolite peaks are then transferred online to a second dimension, which consists of a chiral column for enantiomeric separation, followed by detection with a highly sensitive tandem mass spectrometer. researchgate.nettext2fa.ir This powerful technique allows for the identification and quantification of the enantiomeric ratios of multiple metabolites in a single, streamlined analysis. researchgate.net Other analytical approaches for chiral separation include gas chromatography (GC) and capillary electrophoresis (CE), often coupled with mass spectrometry. nih.govtext2fa.ir
Table 2: Chiral Analytical Techniques in Phenprocoumon Research
| Analytical Technique | Column/Stationary Phase | Application |
| HPLC with CSP | Nucleosil-Chiral 2 | Separation of phenprocoumon enantiomers in human plasma and urine. nih.gov |
| Enantioselective LC/MS/MS | Chira-Grom-2 | Quantification of (R)- and (S)-phenprocoumon in human plasma. nih.gov |
| Achiral-Chiral LC/LC-MS/MS | C18 (1st dimension), Chiral Cartridge/Column (2nd dimension) | Analysis of enantiomeric ratios of 4'-, 6-, and 7-hydroxy-phenprocoumon metabolites in plasma. nih.govresearchgate.net |
| LC-LC Coupling | RP-C18 (1st dimension), Chira Grom (2nd dimension) | Stereoselective separation of phenprocoumon and its phase I metabolites. text2fa.ir |
Vii. Theoretical and Computational Approaches in Phenprocoumon Glucuronide Studies
Population Pharmacokinetic Modeling for Dispositional Variability
Population pharmacokinetic (Pop-PK) modeling is a statistical method used to quantify the typical pharmacokinetic characteristics of a drug and the sources of variability within a target patient population. cuni.czfrontiersin.org For phenprocoumon (B610086), which exhibits significant interindividual differences in required dosage, Pop-PK models are crucial for dissecting the factors that influence its disposition, including the formation and elimination of its glucuronide conjugates.
These models integrate patient data—such as demographics, genetic information, and co-medications—to explain differences in drug concentrations over time. nih.gov A key application is to separate the variability in pharmacokinetics (what the body does to the drug) from the variability in pharmacodynamics (what the drug does to the body). nih.gov By analyzing steady-state blood samples from a large patient cohort, researchers can build models that identify and quantify the major predictors of variability in phenprocoumon concentrations and effects. nih.gov
Detailed research findings from a Pop-PK/pharmacodynamic model involving 278 patients revealed several key covariates influencing phenprocoumon clearance, a process that includes both Phase I hydroxylation and subsequent Phase II glucuronidation. nih.gov The model confirmed that genetic variants of Cytochrome P450 2C9 (CYP2C9) and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) are primary predictors of variability. nih.gov Other significant factors included body weight, age, and co-medication with drugs that modify the activity of CYP3A enzymes. nih.gov Together, these identified covariates were able to explain 50% of the observed variability in the model's parameters. nih.gov
A study investigating the effect of oral contraceptive steroids (OCS) on phenprocoumon pharmacokinetics provided direct evidence of altered glucuronidation. nih.gov In women taking OCS, the clearance of phenprocoumon was significantly increased, and the urinary recovery of phenprocoumon glucuronide was significantly higher compared to a control group. nih.gov This points to an accelerated rate of glucuronidation, highlighting how hormonal factors can contribute to dispositional variability. nih.gov
Table 1: Covariates Influencing Phenprocoumon Clearance Identified by Population Pharmacokinetic Modeling This table summarizes findings from a study that quantified the impact of various factors on the clearance of phenprocoumon. Data derived from Abduljalil et al. (2013). nih.gov
| Covariate Category | Specific Factor | Effect on Phenprocoumon Clearance |
|---|---|---|
| Genetic | CYP2C9*1 Allele | Associated with the highest clearance fraction (13.4 mL/h per allele). |
| CYP2C9*2 Allele | Associated with an intermediate clearance fraction (9.5 mL/h per allele). | |
| CYP2C9*3 Allele | Associated with the lowest clearance fraction (5.7 mL/h per allele). | |
| Demographic | Body Weight | Identified as a significant predictor of variability. |
| Age | Identified as a significant predictor of variability. | |
| Co-medication | CYP3A Modifiers | Co-administration with inhibitors or inducers of CYP3A enzymes affects clearance. |
| Clinical Condition | Atrial Fibrillation | Presence of this condition was identified as a significant covariate. |
Quantitative Structure-Activity Relationships (QSAR) for Metabolic Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or, in this context, its metabolic fate. nite.go.jpmdpi.com These models are built on the principle that the structure of a molecule dictates its physicochemical properties and, consequently, its interaction with biological systems like metabolic enzymes. mdpi.com For phenprocoumon, QSAR can be used to predict how structural modifications might influence its metabolism, including its susceptibility to glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
The development of a QSAR model involves several steps: selecting a set of compounds with known metabolic data, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that links the descriptors to the observed metabolic outcome. mdpi.comnih.gov These models can be used to predict the metabolic stability of new drug candidates or to identify which sites on a molecule are most likely to be metabolized. nih.gov
QSAR approaches are applied to model both Phase I (e.g., CYP-mediated) and Phase II (e.g., UGT-mediated) metabolism. nih.gov For glucuronidation, QSAR models can help elucidate the molecular features that favor a compound's binding to and processing by different UGT isoforms. nih.gov Descriptors used in these models can range from simple 2D properties to complex 3D quantum chemical calculations. nih.govnih.gov
Table 2: Components of a QSAR Model for Predicting Metabolic Fate This table outlines the typical elements and examples used in constructing a QSAR model to predict how a compound like phenprocoumon is metabolized.
| Component | Description | Examples of Descriptors/Methods |
|---|---|---|
| Biological Activity (Endpoint) | The measured metabolic outcome to be predicted. | Rate of metabolism (Vmax), clearance, site of metabolism, enzyme inhibition (IC50). |
| Molecular Descriptors | Numerical values that characterize the chemical structure. | 2D Descriptors: Molecular weight, LogP (lipophilicity), topological indices, atom counts. |
| 3D Descriptors: Molecular surface area, volume, shape indices, quantum chemical parameters (e.g., orbital energies). | ||
| Statistical Method | The algorithm used to create the mathematical relationship. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Neural Networks. researchgate.net |
| Model Validation | Procedures to ensure the model is predictive and robust. | Internal validation (cross-validation), external validation using a test set of compounds. |
Molecular Modeling of Enzyme-Substrate Interactions in Glucuronidation
Molecular modeling provides an atomic-level view of how a substrate, such as a hydroxylated metabolite of phenprocoumon, interacts with the active site of a metabolizing enzyme. scholarena.co Glucuronidation is catalyzed by a superfamily of UGT enzymes, which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. frontiersin.orgxenotech.com This process significantly increases the water solubility of the substrate, facilitating its excretion. frontiersin.org The reaction occurs via a direct SN2-like mechanism, where a nucleophilic group on the substrate attacks the UDPGA. frontiersin.org
Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model these interactions. nih.govscielo.org.mx Docking predicts the preferred binding orientation of a substrate within the enzyme's active site, while MD simulations can explore the flexibility of both the enzyme and the substrate over time. nih.gov These studies help explain enzyme specificity and can predict which UGT isoforms are responsible for metabolizing a particular compound.
While specific molecular modeling studies on phenprocoumon glucuronidation are not extensively published, research on the structurally similar compound warfarin (B611796) provides valuable insights. Hydroxylated metabolites of warfarin are substrates for multiple UGT enzymes. nih.gov Studies using inhibitors to probe the contributions of different UGTs show that several isoforms, including those from the UGT1A and UGT2B families, are involved in the glucuronidation of 7-hydroxywarfarin (B562546). nih.gov This indicates significant redundancy in the glucuronidation pathway, where variations in one UGT enzyme's activity might be compensated for by others. nih.gov This redundancy is a key finding from studies combining laboratory experiments with computational interpretation.
Table 3: UGT Enzyme Inhibitors Used in Molecular Modeling Studies of Coumarin (B35378) Glucuronidation This table lists inhibitors used to identify the contributions of specific UGT enzymes to the glucuronidation of 7-hydroxywarfarin, a process analogous to that of hydroxylated phenprocoumon metabolites. Data derived from Hazama et al. (2018). nih.gov
| Inhibitor | Target UGT Isoform(s) (Examples) | Observed Effect on 7-Hydroxywarfarin Glucuronidation |
|---|---|---|
| Bilirubin (B190676) | UGT1A1 | Decreased glucuronidation activity by approximately 50%. |
| Serotonin | UGT1A6 | Decreased glucuronidation activity by approximately 50%. |
| Mefenamic Acid | UGT1A9, UGT2B7 | Decreased glucuronidation activity by approximately 50%. |
| Hecogenin | UGT1A4 | Did not significantly inhibit glucuronidation activity. |
Viii. Emerging Research Areas and Future Directions
Advancements in High-Resolution Analytical Techniques for Metabolite Profiling
The accurate identification and quantification of Phenprocoumon (B610086) Glucuronide and its related metabolites are fundamental to understanding its pharmacokinetics. Modern analytical chemistry has provided powerful tools to achieve this with remarkable sensitivity and specificity.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has become the cornerstone for analyzing phenprocoumon and its metabolites. researchgate.netresearchgate.net This technique allows for the separation of the glucuronide from its parent compound and other metabolites, followed by their precise mass-to-charge ratio determination, enabling unambiguous identification. researchgate.netdntb.gov.ua Early methods utilized HPLC with UV detection, but the advent of mass spectrometry has significantly enhanced sensitivity and specificity. dntb.gov.ua
Recent advancements include the use of high-resolution mass spectrometry (HRMS) systems, such as tribrid platforms, which facilitate in-depth MSn scans. nih.gov These technologies are crucial for metabolite profiling, helping to uncover and characterize even minor or unknown metabolites that could be masked by biological background noise. nih.gov Enantioselective LC-MS/MS methods have also been developed to quantify the individual (R)- and (S)-enantiomers of phenprocoumon, which is vital given the stereoselective nature of its metabolism. researchgate.net The use of techniques like selected reaction monitoring (SRM) further improves the quantitative accuracy for specific metabolites. researchgate.net
The table below summarizes key analytical techniques used in the study of phenprocoumon and its metabolites.
| Analytical Technique | Application | Key Advantages |
| HPLC-UV | Early quantification of phenprocoumon. dntb.gov.ua | Good for initial quantification but lacks specificity compared to MS. |
| GC-MS | Identification of hydroxylated metabolites after methylation. dntb.gov.ua | Provides detailed structural information. |
| LC-MS/MS | Quantification of phenprocoumon and its hydroxylated metabolites in plasma and urine. researchgate.netresearchgate.net | High sensitivity, specificity, and suitable for complex biological matrices. researchgate.net |
| Enantioselective LC-MS/MS | Stereospecific quantification of (R)- and (S)-phenprocoumon. researchgate.net | Crucial for studying stereoselective metabolism and pharmacokinetics. researchgate.net |
| High-Resolution MS (HRMS) | In-depth metabolite profiling and identification of unknown metabolites. nih.gov | Enhanced mass accuracy and structural elucidation capabilities. nih.gov |
Metabolomics and Phenprocoumon Glucuronide Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful approach to understanding the metabolic fate of drugs like phenprocoumon. nih.govtandfonline.com This field can be broadly divided into untargeted and targeted metabolomics, both of which offer unique advantages for studying Phenprocoumon Glucuronide.
Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify global metabolic changes. csic.esfrontiersin.org This approach is particularly useful for discovering novel or unexpected metabolites of phenprocoumon and for understanding the broader metabolic impact of the drug. For instance, untargeted metabolomics has been successfully used to identify glucuronides of dietary phytoestrogens as substrates for transporters, a methodology that can be applied to phenprocoumon. researchgate.net
Targeted metabolomics, on the other hand, focuses on the quantification of a specific group of known metabolites. creative-proteomics.com This is highly valuable for hypothesis-driven research, such as verifying the involvement of specific metabolic pathways or transporters in the disposition of Phenprocoumon Glucuronide. creative-proteomics.com By using a targeted approach, researchers can accurately quantify the levels of Phenprocoumon Glucuronide and its precursor hydroxylated metabolites in various biological fluids, providing precise data for pharmacokinetic modeling. tandfonline.com The combination of UPLC-MS-based metabolomics is a powerful strategy for elucidating the metabolic pathways of coumarin (B35378) compounds. tandfonline.com
The application of these metabolomics approaches is expected to provide a more complete picture of the factors influencing the variability in phenprocoumon response.
In Vitro-In Vivo Extrapolation Challenges in Glucuronide Disposition
A significant challenge in pharmacology is predicting a drug's behavior in the human body based on laboratory experiments, a process known as in vitro-in vivo extrapolation (IVIVE). For glucuronidated compounds like Phenprocoumon Glucuronide, this process is fraught with complexities. nih.gov
One of the main challenges is that in vitro systems, such as human liver microsomes, often underestimate the in vivo clearance of glucuronidated drugs, sometimes by an order of magnitude. nih.gov This discrepancy can arise from several factors, including the complex interplay of UDP-glucuronosyltransferase (UGT) enzymes and transport proteins, which is not fully replicated in simple in vitro models. mdpi.com The activity of UGTs can be influenced by the enzyme source, incubation conditions, and the presence of activating agents, which complicates the standardization of in vitro assays. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.comnih.gov While PBPK models are powerful, their accuracy for glucuronidated compounds depends on the quality of the input parameters derived from in vitro studies. researchgate.net The underprediction of in vitro clearance can lead to inaccurate PBPK model simulations. nih.gov Furthermore, the enterohepatic circulation of glucuronides adds another layer of complexity that is challenging to model accurately. mdpi.com Addressing these IVIVE challenges is crucial for improving the prediction of phenprocoumon's pharmacokinetic profile and for personalizing therapy.
Further Elucidation of Transporter Roles in Glucuronide Disposition
The disposition of Phenprocoumon Glucuronide is not solely dependent on its formation by UGT enzymes but is also heavily influenced by various transport proteins that mediate its movement across cell membranes. frontiersin.org These transporters are critical for the efflux of the glucuronide from the liver into the bile and blood, as well as for its potential uptake into other tissues.
Efflux transporters from the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), play a pivotal role. frontiersin.org Specifically, MRP2 is involved in the biliary excretion of many glucuronide conjugates, while MRP3 and MRP4 are primarily responsible for their efflux from hepatocytes into the sinusoidal blood. frontiersin.orgnih.gov For instance, MRP3 has been identified as a major transporter for the glucuronides of dietary phytoestrogens, and it is plausible that it plays a similar role for Phenprocoumon Glucuronide. researchgate.net Experiments with 7-hydroxycoumarin glucuronide, a structurally related compound, have shown it to be a substrate for both MRP3 and MRP4. researchgate.net
Uptake transporters from the Solute Carrier (SLC) family, such as Organic Anion Transporting Polypeptides (OATPs), are also important. researchgate.net OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes, are responsible for the uptake of numerous drugs and their metabolites from the blood into the liver. researchgate.netmdpi.com While their role in the uptake of the parent phenprocoumon is established, their interaction with Phenprocoumon Glucuronide, particularly in mediating its potential reuptake from the blood back into the liver, requires further investigation. springermedizin.de
The table below outlines the key transporters and their potential roles in Phenprocoumon Glucuronide disposition.
| Transporter Family | Specific Transporter | Location | Potential Role in Phenprocoumon Glucuronide Disposition |
| ABC Transporters | MRP2 (ABCC2) | Apical membrane of hepatocytes | Biliary excretion of Phenprocoumon Glucuronide. frontiersin.org |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Efflux of Phenprocoumon Glucuronide into the blood. researchgate.netfrontiersin.org | |
| MRP4 (ABCC4) | Basolateral membrane of hepatocytes | Efflux of Phenprocoumon Glucuronide into the blood. frontiersin.orgnih.gov | |
| BCRP (ABCG2) | Apical membrane of hepatocytes | Potential biliary excretion. frontiersin.org | |
| SLC Transporters | OATP1B1 (SLCO1B1) | Basolateral membrane of hepatocytes | Potential reuptake from blood into the liver. mdpi.commdpi.com |
| OATP1B3 (SLCO1B3) | Basolateral membrane of hepatocytes | Potential reuptake from blood into the liver. mdpi.commdpi.com |
Comprehensive Enzymatic Studies on Glucuronide Hydrolysis and Reconversion
The journey of Phenprocoumon Glucuronide does not necessarily end with its excretion. The conjugate can be hydrolyzed back to the active parent compound, a process with significant pharmacological implications. This reconversion is primarily mediated by β-glucuronidase enzymes. covachem.comsigmaaldrich.com
β-glucuronidases are present in various mammalian tissues and are also produced by the gut microbiota. sigmaaldrich.com When Phenprocoumon Glucuronide is excreted into the bile and enters the intestine, it can be cleaved by bacterial β-glucuronidases. nih.gov This process, known as deconjugation, releases the parent phenprocoumon, which can then be reabsorbed into the systemic circulation. nih.gov This phenomenon, called enterohepatic circulation, can significantly prolong the half-life of phenprocoumon and contribute to inter-individual variability in its effects. nih.gov Studies have shown that the interruption of this cycle, for example by the bile acid sequestrant cholestyramine, increases the elimination rate of phenprocoumon. nih.gov
Q & A
Q. What enzymatic pathways govern the glucuronidation of phenprocoumon, and how does stereoselectivity affect its metabolite activity?
Phenprocoumon undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), forming its inactive glucuronide conjugate. The process is stereoselective: the S-enantiomer exhibits 1.5–2.5 times greater anticoagulant potency than the R-enantiomer, with differences in tissue distribution, albumin binding, and metabolism efficiency . Researchers should prioritize enantiomer-specific assays to evaluate pharmacodynamic outcomes, as stereoselectivity significantly impacts therapeutic efficacy and toxicity profiles.
Q. Which analytical techniques are most suitable for quantifying phenprocoumon glucuronide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for glucuronide conjugates. Critical validation parameters include:
- Linearity : Over a concentration range covering expected physiological levels (e.g., 0.1–150 mg/L).
- Limit of Detection (LOD) : ≤0.1 mg/L to capture low-abundance metabolites.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion . Enzymatic hydrolysis (e.g., β-glucuronidase) may be required to differentiate free and conjugated forms, but intact glucuronide analysis is feasible with optimized LC-MS/MS protocols .
Q. What confounding variables should be controlled in pharmacokinetic (PK) studies of phenprocoumon glucuronide?
Key variables include:
- Urinary Creatinine : Normalize urinary metabolite concentrations to account for renal function variability .
- CYP2C9 Phenotype : Genetic polymorphisms in CYP2C9 (responsible for phenprocoumon oxidation) influence parent drug clearance, indirectly affecting glucuronide formation rates .
- UGT Isoform Activity : Screen for UGT1A1/1A9 polymorphisms, as these isoforms mediate glucuronidation .
Advanced Research Questions
Q. How can Bayesian analysis improve the resolution of conflicting data on phenprocoumon glucuronide’s metabolic kinetics?
Bayesian Markov chain Monte Carlo (MCMC) simulations integrate prior data (e.g., population PK models) with new experimental results to reduce uncertainty in parameter estimates. For example, glucuronide enrichment data from 2H2O ingestion studies can be analyzed using Bayesian methods to quantify gluconeogenesis contributions to hepatic glucose production, a framework adaptable to phenprocoumon glucuronide kinetics . This approach is particularly effective when handling sparse or heterogenous datasets.
Q. What isotopic labeling strategies are effective in tracing phenprocoumon glucuronide’s hepatic synthesis and systemic distribution?
Deuterium (2H) labeling combined with NMR or LC-MS/MS enables precise tracking:
- Administer 2H2O to label UDP-glucose, the precursor for glucuronide synthesis.
- Analyze 2H-enrichment in glucuronide’s C–H bonds via NMR or MS to determine synthesis rates .
- Compare enrichment patterns in plasma glucose and urinary glucuronide to assess metabolic zonation (periportal vs. pericentral hepatocyte activity) .
Q. How can experimental design (e.g., DOE) optimize the extraction of phenprocoumon glucuronide from complex biological samples?
Design of Experiments (DOE) methodologies, such as factorial designs, identify critical factors in solid-phase extraction (SPE):
- Variables : pH, solvent polarity, sorbent type (e.g., C18 vs. mixed-mode).
- Responses : Recovery efficiency, matrix interference reduction. For example, a 2^3 factorial design can optimize SPE conditions for urine/plasma, followed by response surface modeling to refine parameters .
Q. What in vitro models best replicate in vivo glucuronidation variability for phenprocoumon?
Use human hepatocyte co-cultures with Kupffer cells or microphysiological systems (MPS) incorporating:
- CYP2C9/UGT1A1 Activity Modulation : Inducers (rifampicin) or inhibitors (fluconazole) to mimic drug-drug interactions.
- Genetic Variants : CRISPR-edited hepatocyte lines with CYP2C9*2/3 or UGT1A128 alleles . These models improve predictability of interindividual variability compared to traditional hepatocyte monocultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
